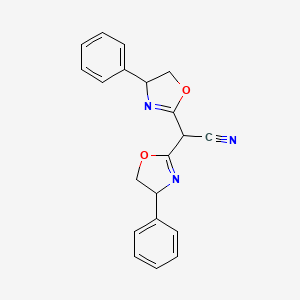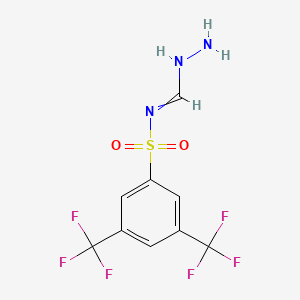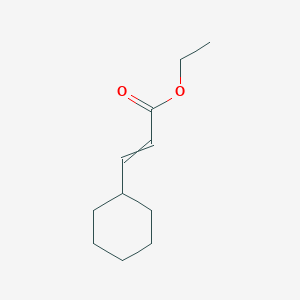
Ethyl 3-cyclohexylpropenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclohexylpropenoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclohexylpropenoate can be synthesized through the esterification of 3-cyclohexylpropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as anion exchange resins can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyclohexylpropenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylpropenoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-cyclohexylpropenoic acid and ethanol.
Reduction: 3-cyclohexylpropenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-cyclohexylpropenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyclohexylpropenoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its active components, which can then interact with biological pathways. The cyclohexyl group may contribute to its binding affinity with specific enzymes or receptors, influencing its biological activity .
Comparación Con Compuestos Similares
Ethyl 3-cyclohexylpropenoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and ethyl benzoate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable .
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Ethyl benzoate
- Methyl butyrate
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl 3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 |
Clave InChI |
SLGCKLRNFQEFEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


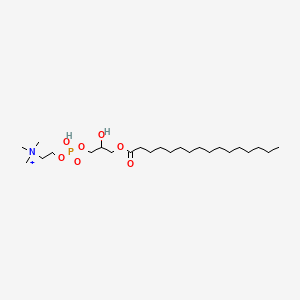
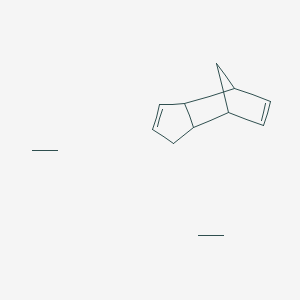

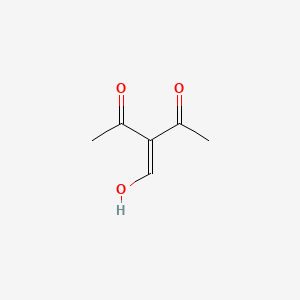
![2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B12513311.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
![2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12513326.png)
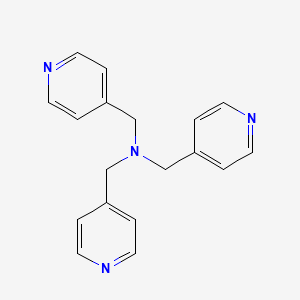
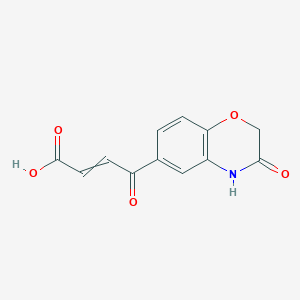
![3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione](/img/structure/B12513342.png)
